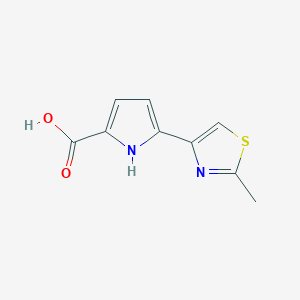
1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a combination of carbazole and fluorene moieties, which contribute to its distinctive electronic and photophysical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid is reacted with tris(4-iodophenyl)amine in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out in a solvent like toluene at elevated temperatures (around 100°C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carbazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced organic materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug development, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective material for optoelectronic applications. In biological systems, it may interact with cellular components through its amino and carbazole groups, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(9H-Carbazol-9-yl)phenylboronic acid: Shares the carbazole moiety and is used in similar applications.
3,8-Bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline: Another compound with carbazole units, used in OLEDs.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in optoelectronic devices.
Uniqueness
1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile stands out due to its combination of carbazole and fluorene moieties, which provide unique electronic properties and enhance its applicability in various fields. Its ability to undergo diverse chemical reactions and its potential in advanced material synthesis further highlight its uniqueness.
Propiedades
Fórmula molecular |
C33H20N4 |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
3-amino-1-(4-carbazol-9-ylphenyl)-9H-fluorene-2,4-dicarbonitrile |
InChI |
InChI=1S/C33H20N4/c34-18-27-31(26-17-21-7-1-2-8-23(21)32(26)28(19-35)33(27)36)20-13-15-22(16-14-20)37-29-11-5-3-9-24(29)25-10-4-6-12-30(25)37/h1-16H,17,36H2 |
Clave InChI |
IKAAIIXMPMGBKH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C(C(=C(C(=C31)C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B14786435.png)
![8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14786441.png)
![Pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-2-sulfonic acid hydrate](/img/structure/B14786448.png)

![benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14786453.png)
![[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14786457.png)




![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14786491.png)



